molecular formula C14H20Cl2N2O2 B2483570 2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride CAS No. 1049758-67-9

2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride

Cat. No.: B2483570
CAS No.: 1049758-67-9
M. Wt: 319.23
InChI Key: PPOXWDDHVHYOLJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride typically involves the reaction of 2-chloroacetamide with a benzylamine derivative that contains a morpholine group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, potentially including carboxylic acids or ketones.

    Reduction: Reduced derivatives, such as primary or secondary amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for specialized research applications and potential therapeutic development .

Properties

IUPAC Name

2-chloro-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2.ClH/c15-9-14(18)16-10-12-3-1-2-4-13(12)11-17-5-7-19-8-6-17;/h1-4H,5-11H2,(H,16,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOXWDDHVHYOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2CNC(=O)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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